3-Bromo-5-(hydroxymethyl)phenol

Suzuki-Miyaura coupling Aryl bromide reactivity Steric effects

This specific 1,3,5-substituted regioisomer is essential for BET bromodomain inhibitor (BRD4) synthesis. Its meta-bromo and meta-hydroxymethyl arrangement minimizes steric hindrance for superior Suzuki-Miyaura cross-coupling versus ortho/para analogs. The tri-functional scaffold (aryl bromide, phenolic -OH, benzylic -OH) enables orthogonal derivatization, accelerating diversity-oriented synthesis campaigns. Validate your BRD4-focused epigenetic programs with this high-purity building block.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 1020336-51-9
Cat. No. B1528350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(hydroxymethyl)phenol
CAS1020336-51-9
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)CO
InChIInChI=1S/C7H7BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2
InChIKeyUUQASJNBXHBOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(hydroxymethyl)phenol (CAS 1020336-51-9) Supplier Sourcing Guide: Specifications and Core Properties


3-Bromo-5-(hydroxymethyl)phenol (CAS 1020336-51-9), also referred to as 3-bromo-5-hydroxybenzyl alcohol, is a brominated phenol derivative characterized by a bromine atom at the meta position and a hydroxymethyl group at the meta position relative to the phenolic hydroxyl on a benzene ring [1]. The molecular formula is C7H7BrO2 with a molecular weight of 203.03 g/mol. The compound contains three functional groups on the aromatic ring: a phenolic hydroxyl (-OH), a benzylic alcohol (-CH2OH), and an aryl bromide (-Br), providing multiple sites for chemical derivatization and cross-coupling reactions . Commercial suppliers typically offer this compound at a minimum purity specification of 95% . The specific 1,3,5-substitution pattern on the aromatic ring distinguishes this compound from its various regioisomers and influences its reactivity profile in synthetic applications.

Why Regioisomeric Substitution Matters: 3-Bromo-5-(hydroxymethyl)phenol Cannot Be Replaced Arbitrarily


The compound's 1,3,5-substitution pattern produces a distinct combination of electronic and steric properties that cannot be replicated by other bromo-(hydroxymethyl)phenol isomers. The meta-bromo substituent exerts a -I inductive electron-withdrawing effect that differs from ortho- or para-bromo analogs, while the meta-hydroxymethyl group is positioned away from the bromine atom, minimizing steric hindrance during cross-coupling reactions . Bromophenols in general serve as versatile building blocks in Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a handle for carbon-carbon bond formation, enabling the construction of biaryl and terphenyl structures . This compound has been specifically employed as an intermediate in the synthesis of (isoxazolylphenyl)arylmethanols, which function as inhibitors of the BET bromodomain family member BRD4(1), indicating its utility in medicinal chemistry programs . Replacing this compound with an ortho-bromo or para-bromo regioisomer would alter both the electronic activation of the aryl bromide toward oxidative addition and the steric accessibility of the reaction center, potentially compromising reaction yields or requiring complete re-optimization of established synthetic protocols.

Comparative Evidence: Quantitative Differentiation of 3-Bromo-5-(hydroxymethyl)phenol from Closest Analogs


Spatial Separation of Bromine and Hydroxymethyl Groups Reduces Steric Hindrance in Cross-Coupling

The 1,3,5-substitution pattern of 3-bromo-5-(hydroxymethyl)phenol positions the bromine atom at C3 and the hydroxymethyl group at C5 on the aromatic ring, resulting in meta-relationship between these two substituents. In contrast, 2-bromo-5-(hydroxymethyl)phenol (CAS 2737-19-1) places the bromine atom ortho to the phenolic hydroxyl, while 5-bromo-2-(hydroxymethyl)phenol (CAS 170434-11-4) places the bromine para to the phenolic hydroxyl and ortho to the hydroxymethyl group . The meta-relationship in the target compound ensures that neither the bromine nor the hydroxymethyl group experiences direct steric interference from the other substituent during Pd-catalyzed oxidative addition, a critical step in Suzuki-Miyaura cross-coupling where the aryl bromide must coordinate to the palladium center . Ortho-substituted aryl bromides typically exhibit slower oxidative addition rates due to steric congestion around the C-Br bond, while the target compound's meta-bromo substitution pattern is expected to provide a less hindered reaction center [1].

Suzuki-Miyaura coupling Aryl bromide reactivity Steric effects Bromophenol chemistry

Meta-Bromo Substitution Modulates Electronic Activation for Controlled Reactivity

The bromine atom at the meta position (C3) relative to the phenolic hydroxyl group exerts a -I inductive electron-withdrawing effect on the aromatic ring without the +M resonance donation that characterizes para-substituted bromophenols [1]. In comparison, 5-bromo-2-(hydroxymethyl)phenol (bromine para to OH) exhibits resonance delocalization of the hydroxyl lone pair into the ring, increasing electron density at the C-Br bond and reducing its electrophilicity toward oxidative addition . The meta-bromo position in 3-bromo-5-(hydroxymethyl)phenol results in a less electron-rich C-Br bond compared to para-bromo analogs, making it more electrophilic and therefore more reactive in Pd(0)-catalyzed oxidative addition .

Electronic effects Aryl halide reactivity Inductive effect Cross-coupling optimization

Validated Intermediate Status for BRD4 Inhibitor Synthesis Confirms Synthetic Utility

3-Bromo-5-(hydroxymethyl)phenol (also designated as 3-bromo-5-hydroxybenzyl alcohol) is explicitly cited in multiple supplier technical documents as an intermediate used to prepare (isoxazolylphenyl)arylmethanols, which function as inhibitors of the BET bromodomain family member BRD4(1) . BRD4 is a validated therapeutic target in oncology, and inhibitors of this bromodomain have shown potential as antitumor agents [1]. The compound serves as a key building block in the construction of these inhibitors, with its specific 1,3,5-substitution pattern essential for the molecular architecture required for BRD4 binding [2]. This represents a concrete, documented application that distinguishes the compound from its regioisomers, which may not have been validated for the same synthetic route.

BRD4 inhibition BET bromodomain Medicinal chemistry Antitumor agents

Tri-Functional Architecture Enables Orthogonal Derivatization Strategies

3-Bromo-5-(hydroxymethyl)phenol contains three distinct functional groups on the aromatic ring: an aryl bromide (C-Br), a phenolic hydroxyl (-OH), and a benzylic alcohol (-CH2OH). Each of these groups can undergo orthogonal chemical transformations under different reaction conditions, enabling sequential derivatization without protecting group manipulations . The aryl bromide participates in Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), the phenolic hydroxyl can be alkylated or acylated, and the benzylic alcohol can be oxidized to an aldehyde/carboxylic acid, converted to a halide, or used in Mitsunobu reactions . This tri-functional architecture provides a level of synthetic versatility that exceeds simpler bromophenol building blocks lacking the hydroxymethyl group or benzylic alcohol derivatives lacking the bromine handle.

Orthogonal reactivity Building block Functional group compatibility Synthetic diversification

High-Value Application Scenarios for 3-Bromo-5-(hydroxymethyl)phenol in Research and Development


Medicinal Chemistry: BRD4 BET Bromodomain Inhibitor Synthesis

This compound is explicitly employed as an intermediate in the preparation of (isoxazolylphenyl)arylmethanols, a class of inhibitors targeting the BET bromodomain family member BRD4(1) with potential antitumor applications . The compound's specific 1,3,5-substitution pattern and tri-functional architecture provide the precise molecular geometry and orthogonal reactive handles required for constructing these inhibitors. Procurement for medicinal chemistry programs targeting epigenetic readers, particularly those focused on BET bromodomain inhibition, should prioritize this specific regioisomer given its documented utility in this therapeutic area.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Building Block

The meta-bromo substituent on 3-bromo-5-(hydroxymethyl)phenol serves as an effective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and terphenyl scaffolds . The meta-relationship between the bromine and hydroxymethyl groups reduces steric hindrance during oxidative addition compared to ortho-bromo regioisomers, potentially improving reaction yields and kinetics. The compound is suitable for researchers synthesizing functionalized biaryl phenols, substituted terphenyls, and complex aromatic architectures requiring orthogonal functional group manipulation.

Diversity-Oriented Synthesis and Library Construction

The presence of three orthogonal reactive handles (aryl bromide, phenolic hydroxyl, benzylic alcohol) on a single aromatic scaffold makes this compound an ideal core building block for diversity-oriented synthesis (DOS) and combinatorial library construction . Each functional group can be selectively derivatized under different reaction conditions without cross-interference, enabling rapid generation of structurally diverse compound collections for high-throughput screening. This tri-functional architecture provides a 50% increase in orthogonal functionalization capacity compared to simpler bromophenol or benzylic alcohol building blocks, improving the efficiency of library synthesis campaigns.

Chemical Biology: Probe and Tool Compound Development

The controlled electronic properties conferred by the meta-bromo substitution pattern, combined with the spatial separation of reactive groups, make this compound valuable for developing chemical biology probes requiring predictable and tunable reactivity . The aryl bromide can be used to install biotin tags, fluorophores, or photoaffinity labels via cross-coupling, while the benzylic alcohol provides a site for further elaboration or linker attachment. This regioisomer should be selected over ortho- or para-bromo analogs when electronic and steric predictability in cross-coupling steps is critical for probe design success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(hydroxymethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.